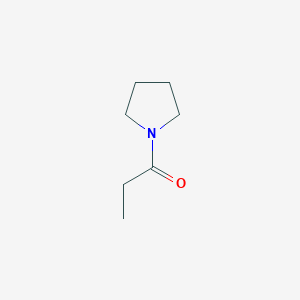

1-(pyrrolidin-1-yl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-7(9)8-5-3-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJUJNTWYKFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 Pyrrolidin 1 Yl Propan 1 One

Oxidative Transformations of the Propanone Moiety and Pyrrolidine (B122466) Ring

The oxidation of 1-(pyrrolidin-1-yl)propan-1-one can occur at several positions, including the propanone side chain and the pyrrolidine ring. The specific outcome depends on the oxidizing agent and reaction conditions. While direct oxidative studies on this exact molecule are not extensively documented, the reactivity can be inferred from the metabolism of related N-acyl compounds and general principles of organic oxidation. nih.govnih.gov

The pyrrolidine ring is susceptible to oxidative metabolism, often involving hydroxylation at the C3 or C4 positions. nih.gov Another potential, though less common for tertiary amides unless under specific enzymatic conditions, is oxidation at the carbon alpha to the nitrogen, which could lead to ring opening.

The propanone moiety offers a distinct site for oxidation. The ketone can undergo Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom between the carbonyl carbon and the adjacent ethyl group, yielding an ester.

Table 1: Potential Oxidative Transformations

| Oxidizing Agent | Reactive Site | Potential Product | Reaction Type |

| Peroxyacids (e.g., m-CPBA) | Propanone Carbonyl | Ethyl 1-pyrrolidinecarboxylate | Baeyer-Villiger Oxidation |

| Cytochrome P450 Enzymes | Pyrrolidine Ring (C3/C4) | Hydroxylated derivatives | Metabolic Hydroxylation |

Reductive Transformations of the Carbonyl Group and Adjacent Linkages

The reduction of this compound primarily targets the ketone functional group, which is readily converted to a secondary alcohol. The amide carbonyl is significantly less reactive and requires more powerful reducing agents.

The ketone's carbonyl group can be selectively reduced to a hydroxyl group using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures. This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield 1-(pyrrolidin-1-yl)propan-1-ol.

Reduction of the amide carbonyl is more challenging due to the resonance stabilization from the nitrogen lone pair. While typical hydride reagents may not affect the amide, stronger conditions or more potent reagents like LiAlH₄ at elevated temperatures can reduce the amide to an amine, yielding 1-propylpyrrolidine. Studies on related N-alkyl-pyrrolidin-2-ones show that reduction with LiAlH₄ can lead to the corresponding pyrrolidines. rsc.org

Table 2: Reductive Transformations

| Reagent | Target Functional Group | Product |

| Sodium Borohydride (NaBH₄) | Ketone | 1-(Pyrrolidin-1-yl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Amide | 1-Propylpyrrolidine |

Nucleophilic and Electrophilic Reactions

The carbonyl carbon of the propanone group is electrophilic and serves as the primary site for nucleophilic attack. savemyexams.com This reactivity is characteristic of ketones and allows for the formation of new carbon-carbon or carbon-heteroatom bonds. libretexts.org

Common nucleophilic addition reactions include:

Grignard Reactions : Organometallic reagents, such as Grignard reagents (R-MgX), add to the carbonyl carbon. masterorganicchemistry.com Subsequent acidic workup yields a tertiary alcohol. For example, reaction with methylmagnesium bromide would produce 2-methyl-1-(pyrrolidin-1-yl)propan-2-ol.

Cyanohydrin Formation : The addition of a cyanide ion (CN⁻), typically from a source like HCN or NaCN, results in a cyanohydrin. savemyexams.comlibretexts.org This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the oxygen. chemistryguru.com.sg

The tetrahedral intermediate formed during the addition of nucleophiles to amides is typically unstable; however, in certain strained systems, these intermediates can be surprisingly stable. nih.gov While this compound is not a strained lactam, the general mechanism involves the formation of such an intermediate.

In contrast to the parent amine, pyrrolidine, the nitrogen atom in this compound is significantly less nucleophilic and basic. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. This amide resonance imparts partial double-bond character to the C-N bond and reduces the electron density on the nitrogen atom, making it a poor nucleophile and a very weak base. Consequently, reactions such as alkylation or protonation at the nitrogen are unfavorable under typical conditions.

The propanone moiety possesses acidic protons on the carbon atom alpha to the carbonyl group (the -CH₂- group). libretexts.org These protons can be removed by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent carbon nucleophile and can react with various electrophiles. youtube.com

Key alpha-substitution reactions include:

Alkylation : The enolate can react with alkyl halides in an S_N2 reaction to form a new carbon-carbon bond at the alpha position. libretexts.org The choice of base is crucial; a bulky, strong base like lithium diisopropylamide (LDA) favors the formation of the kinetic enolate, while a smaller base like sodium ethoxide might allow for equilibration to the more stable thermodynamic enolate, although in this specific molecule, only one enolate can form. youtube.com

Halogenation : In the presence of an acid or base catalyst, ketones can be halogenated at the alpha position with Cl₂, Br₂, or I₂. The reaction proceeds through an enol or enolate intermediate. masterorganicchemistry.com

The formation of an enolate is a critical step in many carbon-carbon bond-forming reactions, highlighting the synthetic versatility of the α-position. libretexts.orgteachthemechanism.com

Table 3: Alpha-Substitution Reactions

| Reagent(s) | Electrophile | Product Type |

| 1. LDA / 2. CH₃I | Methyl Iodide | α-Methylated Ketone |

| Br₂, CH₃COOH | Bromine | α-Brominated Ketone |

Functional Group Interconversions Involving this compound

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. imperial.ac.ukscribd.com The compound this compound can undergo several such transformations based on the reactivity described in the preceding sections.

Ketone to Alcohol : The reduction of the ketone to a secondary alcohol using a reagent like NaBH₄ is a classic FGI. fiveable.me This converts the carbonyl functionality into a hydroxyl group, changing the chemical properties of the molecule.

Ketone to Tertiary Alcohol : Reaction with a Grignard reagent followed by hydrolysis transforms the ketone into a tertiary alcohol, simultaneously forming a new carbon-carbon bond. masterorganicchemistry.com

Ketone to α-Substituted Ketone : The alkylation of the α-carbon via an enolate intermediate is another powerful FGI, allowing for the extension of the carbon skeleton. libretexts.org

These interconversions allow chemists to strategically modify the molecule, enabling the synthesis of more complex structures from a simpler starting material. imperial.ac.uk

Elucidation of Reaction Mechanisms and Key Intermediates

The chemical reactivity of this compound and related α-amino ketones is often characterized by their participation in fundamental organic reactions, such as the Mannich reaction. Mechanistic studies of these reactions have been crucial in understanding the formation of key intermediates and the pathways leading to complex molecular architectures. A prominent example is the synthesis of the precursor to the pharmaceutical agent Procyclidine, which involves the formation of a 3-(1-pyrrolidino)propiophenone structure. wikipedia.orgyoutube.com This synthesis serves as an excellent case study for elucidating the reaction mechanisms and identifying the transient species involved.

The formation of 3-(pyrrolidin-1-yl)propiophenone proceeds via a Mannich condensation reaction. youtube.com This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, acetophenone (B1666503) reacts with formaldehyde (B43269) and pyrrolidine. youtube.com The mechanism is understood to proceed through several key stages, each involving distinct intermediates.

The initial step of the mechanism involves the reaction between the secondary amine, pyrrolidine, and an aldehyde, typically formaldehyde. youtube.com This reaction forms a key reactive intermediate, the Eschenmoser salt-like iminium ion. This cation is highly electrophilic and is crucial for the subsequent carbon-carbon bond formation.

The ketone, in this case, acetophenone, serves as the nucleophilic component. youtube.com In the presence of an acid or base catalyst, acetophenone can tautomerize to its enol form. This enol is electron-rich and capable of attacking the electrophilic iminium ion. The reaction between the enol of acetophenone and the pyrrolidinium-derived iminium ion results in the formation of the Mannich base, 3-(1-pyrrolidino)propiophenone. youtube.com

This Mannich base is a versatile intermediate. In the synthesis of Procyclidine, it undergoes a Grignard reaction. youtube.com The addition of phenylmagnesium bromide to the carbonyl group of the Mannich base, followed by an acidic workup, yields the final product, Procyclidine. youtube.com

The table below outlines the key stages and intermediates in the Mannich reaction leading to the Procyclidine precursor.

| Stage | Reactants | Intermediate | Product of Stage |

| 1. Iminium Ion Formation | Pyrrolidine, Formaldehyde | Hemiaminal, Iminium Ion | Pyrrolidinium methylide (Eschenmoser-like salt) |

| 2. Enol Formation | Acetophenone | Enol of Acetophenone | Enol of Acetophenone |

| 3. C-C Bond Formation | Iminium Ion, Enol of Acetophenone | Transition State | 3-(1-pyrrolidino)propiophenone |

| 4. Grignard Reaction | 3-(1-pyrrolidino)propiophenone, Phenylmagnesium Bromide | Magnesium Alkoxide | Intermediate Alkoxide |

| 5. Hydrolysis | Intermediate Alkoxide, HCl | Oxonium Ion | Procyclidine |

The key intermediates in this reaction sequence are summarized in the following table.

| Intermediate | Formula | Description |

| Iminium Ion | [C₅H₁₀N]⁺ | A cationic species formed from the condensation of pyrrolidine and formaldehyde. It acts as the key electrophile in the Mannich reaction. |

| Enol of Acetophenone | C₈H₈O | The tautomer of acetophenone, which provides the nucleophilic carbon for the C-C bond-forming step. |

| Magnesium Alkoxide | C₂₅H₂₉MgNO | The intermediate formed after the addition of the Grignard reagent to the ketone, prior to hydrolysis. |

The study of these reaction mechanisms and the characterization of the intermediates are fundamental to optimizing reaction conditions and extending the synthetic utility of α-amino ketones like this compound and its analogues.

Advanced Spectroscopic and Analytical Characterization of 1 Pyrrolidin 1 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(pyrrolidin-1-yl)propan-1-one. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the proton and carbon environments and their connectivity can be established.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The propanoyl group exhibits a characteristic ethyl spin system. The methyl protons (H-3) are expected to appear as a triplet, coupled to the adjacent methylene (B1212753) protons (H-2). The methylene protons (H-2) will, in turn, appear as a quartet, being split by the three protons of the methyl group.

The pyrrolidine (B122466) ring protons show more complex signals due to their chemical and magnetic environments. The two methylene groups adjacent to the nitrogen atom (H-2' and H-5') are deshielded due to the electron-withdrawing effect of the nitrogen and the amide carbonyl group, and are expected to resonate as triplets. The methylene groups at the 3' and 4' positions (H-3' and H-4') will appear as a multiplet, resulting from coupling with the neighboring protons on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly in different deuterated solvents.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~1.1 | Triplet (t) | ~7.4 |

| H-2 | ~2.4 | Quartet (q) | ~7.4 |

| H-2', H-5' | ~3.4 | Triplet (t) | ~6.8 |

| H-3', H-4' | ~1.9 | Multiplet (m) | - |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its bonding and electronic environment.

The carbonyl carbon (C-1) of the propanoyl group is significantly deshielded and appears at the lowest field, typically in the range of 170-175 ppm. The methylene carbon (C-2) and methyl carbon (C-3) of the propanoyl group will resonate at higher fields.

Within the pyrrolidine ring, the carbons adjacent to the nitrogen (C-2' and C-5') are deshielded compared to the other two carbons (C-3' and C-4') due to the electronegativity of the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary in different deuterated solvents.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~172 |

| C-2 | ~28 |

| C-3 | ~9 |

| C-2', C-5' | ~46 |

| C-3', C-4' | ~25 |

Two-dimensional (2D) NMR experiments are powerful for confirming the structural assignments made from 1D NMR and for establishing connectivity between atoms. hmdb.casdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H-2 quartet and the H-3 triplet, confirming their connectivity in the propanoyl chain. It would also reveal couplings between the adjacent methylene protons within the pyrrolidine ring (H-2'/H-3' and H-4'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the triplet at ~1.1 ppm would show a correlation to the carbon signal at ~9 ppm, confirming the assignment of the methyl group (C-3 and H-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the H-2 protons to the carbonyl carbon (C-1).

Correlations from the H-2' and H-5' protons of the pyrrolidine ring to the carbonyl carbon (C-1), confirming the connection of the pyrrolidine ring to the propanoyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₇H₁₃NO), the expected exact mass can be calculated and compared with the experimental value to provide strong evidence for the compound's identity.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1075 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying the compound based on its retention time and mass spectrum.

The mass spectrum obtained from GC-MS shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. For this compound, common fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group and within the pyrrolidine ring.

Table 4: Expected Key Fragment Ions in the GC-MS of this compound

| m/z | Proposed Fragment Structure |

| 127 | [M]⁺• (Molecular Ion) |

| 98 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine iminium ion) |

| 57 | [C₂H₅CO]⁺ (Propanoyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Separation and Identification

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques for the separation, identification, and quantification of this compound and its analogs in complex matrices. These methods are particularly valuable in forensic toxicology and clinical settings for detecting novel psychoactive substances (NPS). nih.govqub.ac.uk The coupling of liquid chromatography with mass spectrometry allows for the effective separation of structurally similar compounds, including isomers, which may not be distinguishable by mass spectrometry alone. nih.govrestek.com

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or a more specialized column like a biphenyl (B1667301) phase, which can provide enhanced retention and selectivity for aromatic compounds. restek.comoup.com Gradient elution with a mobile phase consisting of an aqueous component (often containing a small percentage of formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed to achieve optimal separation of a wide range of analytes. oup.com

Mass spectrometric detection is often performed using an electrospray ionization (ESI) source in positive ion mode. oup.com For this compound and related cathinones, the protonated molecular ion [M+H]⁺ is typically observed. For instance, α-pyrrolidinovalerophenone (α-PVP), a close analog, shows a prominent protonated molecular ion at m/z 232. nih.gov In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions, which are used for confirmation and quantification. This process, known as multiple reaction monitoring (MRM), enhances the selectivity and sensitivity of the analysis. nih.govoup.com

The development of robust LC-MS/MS methods is crucial for the analysis of synthetic cathinones in various biological samples, including urine and oral fluid. nih.govoup.com These methods often involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences and concentrate the analytes before injection into the LC-MS system. restek.comnih.gov The use of deuterated internal standards is also common to ensure accurate quantification. restek.com

Table 1: Representative LC-MS Parameters for Synthetic Cathinone (B1664624) Analysis

| Parameter | Value/Condition |

| Chromatography | |

| Column | Biphenyl or C18 |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350°C |

| Nebulizer Pressure | 60 psi |

| Capillary Voltage | 2500 V |

This table presents a generalized set of parameters and may vary depending on the specific instrument and application.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound and other synthetic cathinones, the IR spectrum provides characteristic absorption bands that correspond to specific molecular vibrations. researchgate.net

A key feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1700–1674 cm⁻¹. researchgate.net Another significant peak is observed for the aromatic C=C stretching vibrations, usually found between 1605–1580 cm⁻¹. researchgate.net The presence of an amine salt may be indicated by broad absorption bands in the 2700–2400 cm⁻¹ region. researchgate.net

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a commonly used sampling technique for the analysis of seized drug samples, as it requires minimal sample preparation. researchgate.net The combination of IR spectroscopy with other analytical techniques like GC-MS and NMR provides a comprehensive characterization of the compound's structure. nih.gov

Table 2: Characteristic IR Absorption Bands for Synthetic Cathinones

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1700–1674 |

| Aromatic C=C | Stretching | 1605–1580 |

| Amine Salt (N-H) | Stretching (broad) | 2700–2400 |

Note: The exact positions of these bands can be influenced by the specific molecular structure and the physical state of the sample.

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. It is particularly useful for the non-destructive analysis of samples and can be used to discriminate between isomers of synthetic cathinones. nih.govmaps.org

The Raman spectra of cathinone derivatives are characterized by distinct peaks that can be assigned to specific vibrational modes. For example, a strong band around 1000 cm⁻¹ is often observed, which corresponds to the ring-breathing mode of a mono-substituted benzene (B151609) ring. maps.org The carbonyl (C=O) and aromatic C=C stretching vibrations also give rise to prominent Raman shifts, typically in the regions of 1670-1690 cm⁻¹ and 1600-1615 cm⁻¹, respectively. researchgate.net

The ability to distinguish between regioisomers is a significant advantage of Raman spectroscopy in the analysis of designer drugs, where different isomers may have different legal statuses and pharmacological properties. nih.gov The technique has been successfully applied to the analysis of "legal high" products, allowing for the correct isomer assignment of various cathinone derivatives. nih.govmaps.org

Table 3: Key Raman Shifts for Discriminating Cathinone Isomers

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1670–1690 |

| Aromatic C=C Stretch | 1600–1615 |

| Benzene Ring Breathing | ~1000 |

These values are illustrative and can vary between different isomers and compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be a useful tool for the characterization of synthetic cathinones. researchgate.netscribd.com The UV spectrum of a compound is dependent on its chromophores, which are the parts of the molecule that absorb light in the UV-Vis region. For this compound and its analogs, the aromatic ring and the carbonyl group are the primary chromophores.

The UV spectra of synthetic cathinones typically show characteristic absorption bands. For example, many cathinones exhibit a K-band, which is an intense absorption band arising from π → π* transitions in the conjugated system of the aromatic ring and carbonyl group. scribd.com The position and intensity of these absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic ring. researchgate.netscribd.com This allows for the potential differentiation between positional isomers. researchgate.net For instance, substitutions at the para position of the aromatic ring or the addition of a 3,4-methylenedioxy group can cause noticeable shifts in the UV spectrum. researchgate.netscribd.com

While UV-Vis spectroscopy can be a valuable screening tool, it has limitations in the analysis of complex mixtures where multiple compounds may have overlapping absorption spectra. researchgate.net Therefore, it is often used in conjunction with more selective techniques like chromatography.

Table 4: Illustrative UV Absorption Maxima for Synthetic Cathinones in Methanol

| Compound Type | Approximate λmax (nm) |

| Unsubstituted Cathinone | ~245 |

| Methylenedioxy Substituted Cathinone | ~232, ~279, ~315 |

These are approximate values and can be influenced by the specific compound and solvent used.

X-ray Crystallography for Solid-State Structure Determination

For this compound and its analogs, X-ray crystallography can reveal important structural details. For example, in the crystal structure of 2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, the dihedral angle between the benzene ring and the amide group plane was determined to be 80.6°. nih.gov The conformation of the five-membered pyrrolidine ring is often found to be in an envelope shape. nih.gov

The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the solid. In the case of 2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, weak C—H⋯O hydrogen bonds connect the molecules into chains. nih.gov The analysis of different crystalline forms, or polymorphs, of a compound can also be achieved through X-ray crystallography. researchgate.net

Table 5: Example Crystallographic Data for a Pyrrolidinophenone Derivative

| Parameter | Value |

| Chemical Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2330 |

| b (Å) | 12.534 |

| c (Å) | 12.192 |

| β (°) | 97.96 |

| Volume (ų) | 1246.0 |

| Z | 4 |

Data for 2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. nih.gov

Advanced Thermal Analysis Techniques for Research-Grade Characterization

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to characterize the thermal properties and phase behavior of materials. These techniques are valuable in the research-grade characterization of synthetic cathinones. nih.govmdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to study thermal stability and decomposition profiles. For synthetic cathinones, TGA can reveal information about their thermal degradation pathways. ojp.gov Some cathinones are known to be thermally labile, which can be a significant factor in analytical methods like gas chromatography. ojp.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine transition temperatures such as melting points, and to study phase transitions and polymorphism. mdpi.com For instance, DSC can be used to differentiate between different polymorphic forms of a compound, which may exhibit different melting points and thermal behaviors. nih.gov

The combination of these techniques, sometimes coupled with evolved gas analysis (e.g., TGA-FTIR), can provide a comprehensive understanding of the thermal properties of this compound and related compounds. nih.govmdpi.com

Theoretical and Computational Chemistry Studies on 1 Pyrrolidin 1 Yl Propan 1 One

Quantum Chemical Calculations

Molecular Geometry Optimization and Conformational Analysis

No specific studies detailing the molecular geometry optimization or a comprehensive conformational analysis of 1-(pyrrolidin-1-yl)propan-1-one were found. Such a study would typically involve computational methods to determine the most stable three-dimensional structure of the molecule and identify its various low-energy conformations.

Electronic Structure and Bonding Analysis

Information regarding the electronic structure and bonding analysis, which would describe the distribution of electrons and the nature of the chemical bonds within this compound, is not available in the public domain.

Reaction Pathway Simulations and Transition State Identification

There is no available research on the simulation of reaction pathways or the identification of transition states involving this compound. These studies are crucial for understanding the mechanisms of chemical reactions in which the compound might participate.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data for related compounds exists, specific computational predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound and their correlation with experimental data have not been published.

Intermolecular Interactions and Self-Assembly Modeling

Modeling studies on the intermolecular interactions and potential for self-assembly of this compound are also absent from the available scientific literature. This type of research would provide insights into the behavior of the compound in condensed phases.

Structure Reactivity Relationships and Derivatives in Fundamental Chemical Research

Influence of Substituents on the Pyrrolidine (B122466) Ring and Propanone Chain on Chemical Reactivity

The chemical reactivity of 1-(pyrrolidin-1-yl)propan-1-one can be systematically altered by introducing substituents at various positions on both the pyrrolidine ring and the propanone chain. These modifications exert their influence through a combination of electronic and steric effects, impacting the molecule's nucleophilicity, electrophilicity, and conformational preferences.

Substituents on the Pyrrolidine Ring: The five-membered pyrrolidine ring is a saturated heterocycle whose conformation and the electron density at the nitrogen atom are sensitive to substitution.

Electronic Effects: Introducing electron-withdrawing groups (EWGs), such as fluorine or trifluoromethyl groups, onto the pyrrolidine ring decreases the electron density on the nitrogen atom. This reduces the amide's resonance and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) enhance the nitrogen's electron-donating capacity, potentially increasing the reactivity of the alpha-carbon in deprotonation reactions. Studies on related pyrrolidine systems have demonstrated that substitution significantly impacts biological and chemical activity. For instance, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, fluorination at the 4-position of the pyrrolidine ring led to a 100-1000 fold increase in enzyme inhibitory activity compared to methoxy-substituted analogues, highlighting the profound impact of electronic modifications. nih.govresearchgate.net

Steric Effects: The size and position of substituents on the pyrrolidine ring can influence the molecule's "puckering" and control its conformational state. nih.gov This can dictate how the molecule interacts with other reactants or catalysts. For example, bulky substituents can hinder the approach to the carbonyl group or the nitrogen atom, thereby decreasing reaction rates. The spatial orientation of substituents can lead to different binding modes and biological profiles. nih.gov

Substituents on the Propanone Chain: Modifications to the ethyl group attached to the carbonyl can also dramatically alter reactivity.

Alpha-Position (C2): Substitution at the carbon adjacent to the carbonyl group can influence the acidity of the alpha-protons and introduce new reactive sites. For example, the introduction of a phenyl group at the C2 position, as seen in pyrovalerone analogs, creates a chiral center and influences the molecule's interaction with biological transporters. nih.gov

The following table summarizes the predicted effects of representative substituents on the chemical reactivity of the this compound core structure.

| Position of Substitution | Substituent Type | Example | Effect on Reactivity |

| Pyrrolidine Ring (e.g., C4) | Electron-Withdrawing | -F | Decreases nitrogen nucleophilicity; Increases carbonyl electrophilicity. |

| Pyrrolidine Ring (e.g., C4) | Electron-Donating | -OCH3 | Increases nitrogen nucleophilicity; Decreases carbonyl electrophilicity. nih.govresearchgate.net |

| Propanone Chain (C2) | Bulky/Aryl Group | -C6H5 | Introduces steric hindrance around the carbonyl; May stabilize an adjacent carbanion (enolate). nih.gov |

| Propanone Chain (C3) | Polar Group | -OH | Increases polarity and potential for hydrogen bonding. |

Synthesis and Characterization of Analogues with Diverse Structural Modifications

The synthesis of analogues of this compound allows for systematic investigation into its structure-activity relationships. Synthetic strategies typically involve either the formation of the amide bond as a key step or the modification of a pre-existing pyrrolidine structure.

A common synthetic route involves the acylation of pyrrolidine with a modified propionyl chloride or propanoic acid. For instance, the synthesis of pyrovalerone analogs often starts with a substituted propiophenone, which is first halogenated at the alpha-position and then undergoes nucleophilic substitution with pyrrolidine. nih.gov Another powerful method for creating substituted pyrrolidines is through [3+2] cycloaddition reactions involving azomethine ylides and alkenes. nih.gov More recently, methods for synthesizing substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes have been developed, which can then be further modified. mdpi.com

The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework and confirm the position of substituents.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the characteristic amide carbonyl (C=O) stretching frequency.

X-ray Crystallography: For crystalline solids, this technique provides unambiguous proof of structure, including stereochemistry and the precise bond lengths and angles within the molecule. For example, the crystal structure of 2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one revealed a dihedral angle of 80.6(1)° between the benzene (B151609) ring and the amide group plane. nih.gov

Rational Design of Derivatives for Specific Chemical Transformations

Rational design involves the deliberate and strategic modification of a lead compound to achieve a specific chemical or biological outcome. This approach leverages an understanding of reaction mechanisms and structure-property relationships to create derivatives with enhanced performance. In the context of this compound, derivatives can be designed as catalysts, intermediates, or biologically active agents.

One major area of application is in the development of enzyme inhibitors. By understanding the three-dimensional structure of an enzyme's active site, derivatives can be designed to fit precisely and block its function. For example, quantitative structure-activity relationship (QSAR) models have been developed for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to predict their activity as α1-adrenoceptor antagonists. researchgate.net These models use computational descriptors to correlate molecular features with biological activity, guiding the synthesis of more potent compounds. researchgate.net

Similarly, derivatives of 1,3-diaryl-3-(arylamino)propan-1-one have been designed as potential alpha-amylase inhibitors for managing diabetes. researchgate.net The design process often involves computational tools like molecular docking to predict how a designed molecule will bind to its target protein before it is synthesized. researchgate.net The rational design process is a multidisciplinary effort, combining computational chemistry, synthetic chemistry, and biological testing to accelerate the discovery of new functional molecules. mdpi.comnih.gov

Comparative Studies with Related Amide and Ketone Structures

To fully understand the chemical properties of this compound, it is useful to compare it with structurally related amides and ketones. The key distinguishing feature of this compound is its tertiary amide group, where the nitrogen atom is part of a pyrrolidine ring.

Comparison with Acyclic Tertiary Amides (e.g., N,N-diethylpropanamide):

Conformational Rigidity: The cyclic nature of the pyrrolidine ring imposes greater conformational constraint on the nitrogen atom and the adjacent carbonyl group compared to an acyclic amide like N,N-diethylpropanamide. This rigidity can influence the molecule's binding affinity to targets and its reactivity in stereoselective transformations.

Basicity/Nucleophilicity: The pyrrolidine ring structure can subtly influence the nitrogen's basicity compared to acyclic dialkylamino groups.

Comparison with Secondary Amides (e.g., N-ethylpropanamide):

Hydrogen Bonding: The most significant difference is the absence of an N-H bond in this compound. This means it can act as a hydrogen bond acceptor (at the carbonyl oxygen) but not as a hydrogen bond donor. This drastically affects its physical properties (e.g., boiling point, solubility in protic solvents) and its ability to interact with biological targets compared to secondary amides.

Comparison with Ketones (e.g., 3-Pentanone):

Reactivity of the Carbonyl Group: The carbonyl carbon in an amide is significantly less electrophilic than in a ketone. This is due to the resonance donation of the nitrogen lone pair into the carbonyl system, which delocalizes the positive charge on the carbon. Consequently, amides are much less reactive towards nucleophiles than ketones. While ketones readily undergo addition reactions with a wide range of nucleophiles, amides typically require more forcing conditions and often undergo substitution at the acyl carbon rather than addition.

The following table provides a qualitative comparison of key properties.

| Compound | Compound Type | H-Bond Donor | H-Bond Acceptor | Carbonyl Electrophilicity | Typical Reactivity |

| This compound | Tertiary Amide | No | Yes | Low | Nucleophilic acyl substitution |

| N-ethylpropanamide | Secondary Amide | Yes | Yes | Low | Nucleophilic acyl substitution |

| 3-Pentanone | Ketone | No | Yes | High | Nucleophilic addition |

Applications of 1 Pyrrolidin 1 Yl Propan 1 One in Broader Chemical Science and Technology

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The utility of pyrrolidine-containing compounds as intermediates in the synthesis of complex molecules is well-established. nih.gov These derivatives are key building blocks in the preparation of a wide range of pharmaceuticals and other biologically active compounds. wikipedia.orgnih.gov For instance, substituted pyrrolidinones are crucial for creating drugs like the antiviral agent Cefiderocol and the cancer treatment Alpelisib. nih.govwikipedia.org

While specific documented uses of 1-(pyrrolidin-1-yl)propan-1-one as a synthetic intermediate are not prevalent in current literature, the reactivity of its functional groups suggests significant potential. The ketone moiety can undergo a variety of transformations, such as reduction to an alcohol, reductive amination to introduce further nitrogen-containing groups, or alpha-functionalization. The pyrrolidine (B122466) ring itself can influence the stereochemical outcome of reactions at the adjacent carbonyl group.

Examples of structurally similar compounds highlight this potential:

(2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one is utilized as an intermediate in the synthesis of various drugs and chemical reagents. chembk.com

2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one serves as a key intermediate in the synthesis of antihistaminic compounds. nih.gov

The synthesis of Procyclidine , an anticholinergic drug, involves the use of pyrrolidine to build the final molecular structure. wikipedia.org

Pyrrolidine derivatives are also central to the synthesis of drugs like Buserelin , used in treating hormone-responsive cancers. wikipedia.org

These examples underscore the value of the pyrrolidin-1-yl-propan-1-one scaffold in medicinal chemistry and organic synthesis.

Potential Applications in Polymer Chemistry and Materials Science

The incorporation of pyrrolidine moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials. Research has shown that pyrrolidine-based chiral porous polymers can function as effective heterogeneous organocatalysts, demonstrating the utility of the pyrrolidine functional group in materials science. rsc.org

Although direct polymerization or incorporation of this compound into materials is not widely reported, its structure suggests several possibilities:

Monomer Synthesis: The ketone group could be chemically modified to introduce a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. This would allow for its incorporation into polymer chains, potentially influencing the material's thermal stability, solubility, or catalytic activity.

Polymer Modification: The compound could be used to modify existing polymers. For example, it could be grafted onto a polymer backbone to introduce the pyrrolidine functionality, which could then be used for further chemical transformations or to chelate metal ions.

Functional Materials: Pyrrolidine derivatives, such as 1-(1-cyclopenten-1-yl)-pyrrolidine, are considered potential candidates for the development of new materials with specific properties. ontosight.ai This suggests that the unique electronic and steric properties of the this compound structure could be harnessed in the design of novel functional materials.

Utilization as a Model Compound for Fundamental Reaction Mechanism Studies

The study of reaction mechanisms is crucial for the development of new synthetic methods and for understanding fundamental chemical processes. Simple, well-defined molecules are often used as model compounds for these studies.

Currently, there is no specific information available in the scientific literature indicating the use of this compound as a model compound for fundamental reaction mechanism studies. However, its structure, containing a simple ketone and a tertiary amine, could make it a suitable candidate for investigating reactions such as enolate formation, aldol (B89426) reactions, or the kinetics of nucleophilic addition to the carbonyl group, with the pyrrolidine ring potentially influencing the reaction pathway.

Development as Analytical Reference Standards for Chemical Research

Analytical reference standards are highly purified compounds used to confirm the identity and purity of substances in a variety of testing applications, including pharmaceutical quality control, forensic analysis, and environmental monitoring. sigmaaldrich.com The development and certification of these standards are critical for ensuring the accuracy and reliability of analytical data. cpachem.com

While an analytical standard for this compound is not currently listed by major suppliers, the availability of a certified Pyrrolidine analytical standard highlights the importance of this class of compounds. sigmaaldrich.com The process of creating a certified reference material (CRM) involves:

Synthesis and purification to a very high degree.

Comprehensive characterization using a variety of analytical techniques (e.g., NMR, mass spectrometry, chromatography).

Determination of purity and establishment of traceability to national or international standards. sigmaaldrich.comcpachem.com

Should this compound or its derivatives become significant in regulated industries, the development of a certified analytical standard would be a necessary and critical step to ensure quality and consistency in research and manufacturing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(pyrrolidin-1-yl)propan-1-one, and what methodological considerations ensure reproducibility?

- Answer : A common method involves reacting a propanoyl chloride derivative with pyrrolidine under basic conditions. For example, Peng et al. reported synthesizing analogs via nucleophilic substitution using reagents like triethylamine in solvents such as dichloromethane . To ensure reproducibility, document reaction parameters (temperature, stoichiometry, solvent purity) and characterize intermediates via NMR or LC-MS. Evidence of purity (e.g., ≥95% by HPLC) and spectral data (IR, H/C NMR) must be included in supplementary materials .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer : Key techniques include:

- NMR : H and C NMR to confirm the carbonyl group (δ ~200–210 ppm for C=O) and pyrrolidine ring protons (δ 1.5–3.5 ppm). Dynamic effects in the pyrrolidine ring may obscure some signals, requiring variable-temperature NMR .

- MS : ESI-MS or GC-MS to detect the molecular ion (e.g., m/z 155 for [M+H]) and fragmentation patterns (e.g., loss of pyrrolidine moiety at m/z 98) .

- UV-Vis : Useful for analogs with aromatic substituents (e.g., λmax ~267 nm for brominated derivatives) .

Advanced Research Questions

Q. How can researchers resolve ambiguities in substituent positions on aryl-functionalized analogs using complementary analytical techniques?

- Answer : For derivatives like 1-(bromophenyl)-2-(pyrrolidin-1-yl)propan-1-one:

- UV-Vis : Para-substituted bromine exhibits λmax ~267 nm, distinct from ortho/meta positions .

- NMR : NOESY or COSY experiments differentiate substituent positions via coupling patterns and nuclear Overhauser effects .

- X-ray crystallography : Provides definitive structural confirmation but requires high-purity crystals .

Q. What challenges arise in NMR characterization due to the dynamic behavior of the pyrrolidine ring, and how can they be mitigated?

- Answer : The pyrrolidine ring’s conformational flexibility leads to signal broadening or absence in H NMR. Solutions include:

- Variable-temperature NMR : Cooling samples to reduce ring dynamics (e.g., –40°C) .

- Derivatization : Introducing bulky substituents to restrict ring motion.

- Complementary techniques : Use IR or Raman spectroscopy to confirm functional groups unaffected by dynamics .

Q. How can mass spectrometry fragmentation patterns aid in structural elucidation of novel analogs?

- Answer : Key fragmentation pathways include:

| Fragment (m/z) | Interpretation | Example Compound |

|---|---|---|

| 98.0964 | Pyrrolidinyl moiety (C6H12N) | DMPPP |

| 161.0962 | Loss of pyrrolidine from parent ion | Br-PPP |

Q. What methodological strategies optimize yield and purity in multi-step syntheses of functionalized derivatives?

- Answer : Critical factors include:

- Intermediate stability : Protect hygroscopic intermediates under inert atmosphere (e.g., N2) .

- Catalyst selection : Use Pd/C or Raney nickel for hydrogenation steps in aryl-functionalized analogs.

- Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) .

Q. How should researchers address discrepancies in spectral data between synthesized compounds and literature values?

- Answer :

- Replicate experiments : Confirm reproducibility under identical conditions.

- Validate instrumentation : Calibrate NMR/MS with standard references.

- Re-examine synthetic pathways : Trace impurities (e.g., unreacted starting materials) via TLC or HPLC .

Methodological Best Practices

Q. What are the essential components of a reproducible experimental protocol for publishing synthetic procedures?

- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.